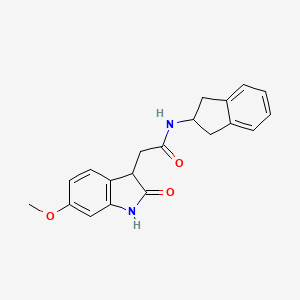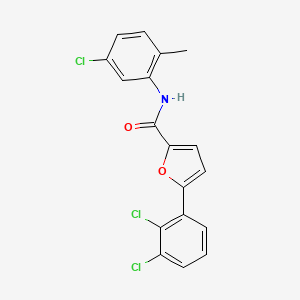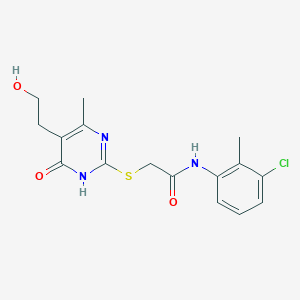![molecular formula C26H36N2O3 B5988182 N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide](/img/structure/B5988182.png)
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and two aromatic rings substituted with methoxy and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Substitution Reactions: The aromatic rings are functionalized with methoxy and methyl groups through electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the piperidine derivative with an appropriate carboxylic acid derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide bond can yield the corresponding amine.
科学的研究の応用
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving amide bonds and piperidine rings.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring and aromatic substituents may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: A compound with a similar structure but different functional groups.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide is unique due to the presence of both methoxy and methyl groups on the aromatic rings, as well as the piperidine ring. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-19-7-9-23(20(2)14-19)18-28-13-5-6-21(17-28)8-12-26(29)27-16-22-10-11-24(30-3)15-25(22)31-4/h7,9-11,14-15,21H,5-6,8,12-13,16-18H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUKWRRVXZDCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(3-butenoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B5988100.png)
![2,4-Dibromo-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5988106.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5988113.png)
![N-({1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5988120.png)
![2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5988127.png)

![ethyl 4-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B5988166.png)

![1H-pyrazol-4-yl-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone](/img/structure/B5988186.png)
![N-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5988191.png)
![7-(2-methoxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5988198.png)

![5-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5988206.png)
![4-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,2-diol](/img/structure/B5988211.png)
